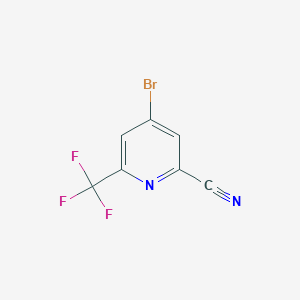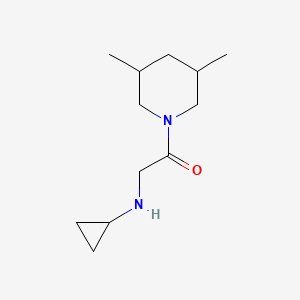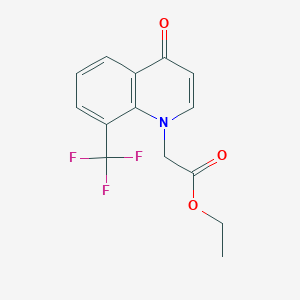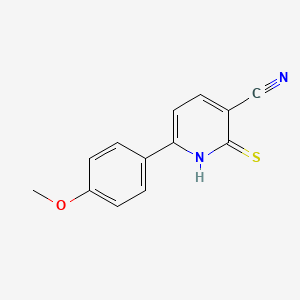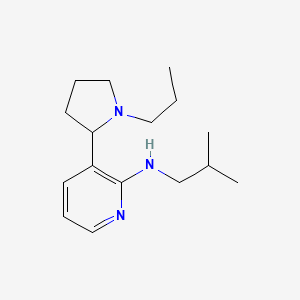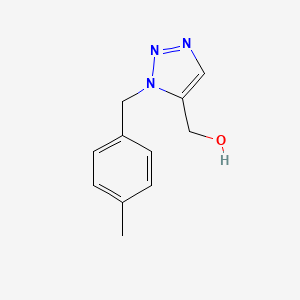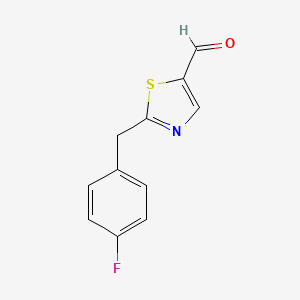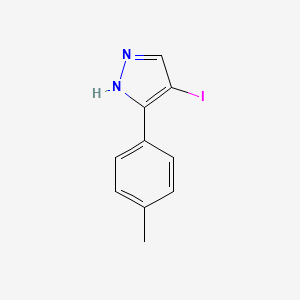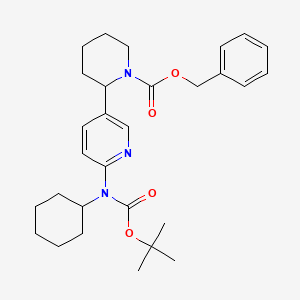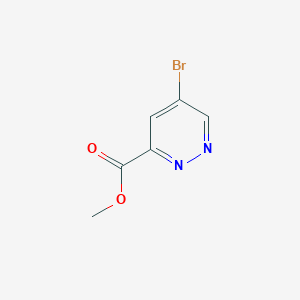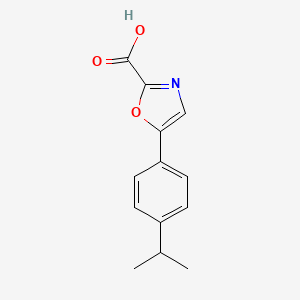
1-((3-Cyclopropyl-1H-pyrazol-5-yl)methyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-((3-Cyclopropyl-1H-pyrazol-5-yl)methyl)piperazine is an organic compound that belongs to the class of piperazines. This compound is characterized by the presence of a cyclopropyl group attached to a pyrazole ring, which is further connected to a piperazine moiety. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-((3-Cyclopropyl-1H-pyrazol-5-yl)methyl)piperazine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction, where an alkene reacts with a carbene or carbenoid.
Attachment to Piperazine: The final step involves the alkylation of piperazine with the cyclopropyl-substituted pyrazole using a suitable alkylating agent, such as an alkyl halide, under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
化学反应分析
Types of Reactions: 1-((3-Cyclopropyl-1H-pyrazol-5-yl)methyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace functional groups attached to the pyrazole or piperazine rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl halides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups attached to the pyrazole or piperazine rings.
科学研究应用
1-((3-Cyclopropyl-1H-pyrazol-5-yl)methyl)piperazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and antiviral properties.
Medicine: Explored for its potential therapeutic effects, including its use as a precursor for drug development targeting various diseases.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of 1-((3-Cyclopropyl-1H-pyrazol-5-yl)methyl)piperazine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.
Pathways Involved: The compound may influence signaling pathways, such as those involved in cell proliferation, apoptosis, or immune response.
相似化合物的比较
1-((3-Cyclopropyl-1H-pyrazol-5-yl)methyl)piperazine can be compared with other similar compounds, such as:
1-((3-Methyl-1H-pyrazol-5-yl)methyl)piperazine: Similar structure but with a methyl group instead of a cyclopropyl group.
1-((3-Phenyl-1H-pyrazol-5-yl)methyl)piperazine: Similar structure but with a phenyl group instead of a cyclopropyl group.
1-((3-Ethyl-1H-pyrazol-5-yl)methyl)piperazine: Similar structure but with an ethyl group instead of a cyclopropyl group.
Uniqueness: The presence of the cyclopropyl group in this compound imparts unique steric and electronic properties, which can influence its reactivity and interaction with biological targets, making it distinct from its analogs.
属性
分子式 |
C11H18N4 |
|---|---|
分子量 |
206.29 g/mol |
IUPAC 名称 |
1-[(3-cyclopropyl-1H-pyrazol-5-yl)methyl]piperazine |
InChI |
InChI=1S/C11H18N4/c1-2-9(1)11-7-10(13-14-11)8-15-5-3-12-4-6-15/h7,9,12H,1-6,8H2,(H,13,14) |
InChI 键 |
SRZDAVUPBIKAQD-UHFFFAOYSA-N |
规范 SMILES |
C1CC1C2=NNC(=C2)CN3CCNCC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


